(2Z)-furan-2-yl(methoxyimino)ethanoic acid (2Z)-furan-2-yl(methoxyimino)ethanoic acid
Brand Name: Vulcanchem
CAS No.: 39684-61-2
VCID: VC7972771
InChI: InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10)/b8-6+
SMILES: CON=C(C1=CC=CO1)C(=O)O
Molecular Formula: C7H7NO4
Molecular Weight: 169.13 g/mol

(2Z)-furan-2-yl(methoxyimino)ethanoic acid

CAS No.: 39684-61-2

Cat. No.: VC7972771

Molecular Formula: C7H7NO4

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-furan-2-yl(methoxyimino)ethanoic acid - 39684-61-2

Specification

CAS No. 39684-61-2
Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
IUPAC Name (2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid
Standard InChI InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10)/b8-6+
Standard InChI Key ZNQCEVIJOQZWLO-SOFGYWHQSA-N
Isomeric SMILES CO/N=C(\C1=CC=CO1)/C(=O)O
SMILES CON=C(C1=CC=CO1)C(=O)O
Canonical SMILES CON=C(C1=CC=CO1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (2Z)-furan-2-yl(methoxyimino)ethanoic acid combines a furan heterocycle with a methoxyimino-substituted acetic acid backbone. The compound’s stereochemistry, particularly the Z-configuration of the methoxyimino group, plays a pivotal role in its chemical behavior and biological efficacy. Key physicochemical properties are summarized below:

PropertyValue
CAS Number39684-61-2
Molecular FormulaC₇H₇NO₄
Molecular Weight169.13 g/mol
IUPAC Name(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid
SMILESO=C(O)C(=NOC)C=1OC=CC1
InChI KeyZNQCEVIJOQZWLO-VURMDHGXSA-N

The furan ring contributes to the compound’s aromaticity and electron-rich nature, while the methoxyimino group enhances its solubility in polar solvents such as ethanol and methanol . The carboxylic acid moiety enables participation in typical acid-base reactions, including salt formation and esterification.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid typically involves a condensation reaction between furan-2-carbaldehyde and methoxyamine hydrochloride, followed by oxidation to yield the acetic acid derivative. A patented method (CN106187960A) outlines an optimized industrial process for producing its ammonium salt :

  • Reaction Setup:

    • Reactants: Furan-2-carbaldehyde and methoxyamine hydrochloride.

    • Catalysts: Zinc dichloride (ZnCl₂) or aluminum chloride (AlCl₃).

    • Solvent: Ethanol or methanol.

    • Conditions: Room temperature or mild heating (40–60°C).

  • Procedure:

    • Methoxyamine hydrochloride is dissolved in a polar solvent and combined with furan-2-carbaldehyde.

    • The catalyst is introduced to facilitate imine formation, yielding an intermediate Schiff base.

    • Acetic anhydride is added to acetylate the intermediate, followed by hydrolysis to generate the free acid.

  • Purification:

    • Crystallization or chromatography ensures high purity (>95%).

    • The ammonium salt form is isolated for improved stability and solubility .

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and reduce reaction times. Advanced purification techniques, such as fractional crystallization and high-performance liquid chromatography (HPLC), are utilized to meet pharmaceutical-grade standards.

Comparative Analysis with Structural Analogues

Furan-2-carbaldehyde

  • Structure: Contains a furan ring with an aldehyde group.

  • Role: A precursor in the synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid.

  • Reactivity: Lacks the methoxyimino and carboxylic acid groups, limiting its biological applicability.

Methoxyamine

  • Structure: A simple amine with a methoxy substituent.

  • Role: Provides the methoxyimino group during condensation reactions.

  • Limitations: Cannot form stable complexes with metal catalysts without further functionalization.

The uniqueness of (2Z)-furan-2-yl(methoxyimino)ethanoic acid lies in its hybrid structure, which merges the reactivity of furan derivatives with the stability of imino acids. This combination enables diverse chemical modifications, positioning it as a versatile scaffold in medicinal chemistry .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s primary application is in cefuroxime manufacturing. Its Z-configuration ensures proper spatial orientation for binding to bacterial PBPs, a critical factor in the antibiotic’s broad-spectrum activity .

Material Science

Researchers have explored its use in synthesizing conductive polymers, leveraging the furan ring’s π-electron system for enhanced electron mobility.

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